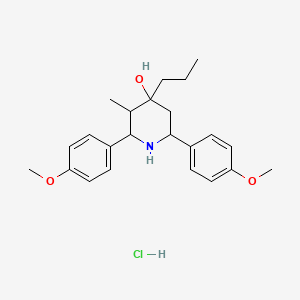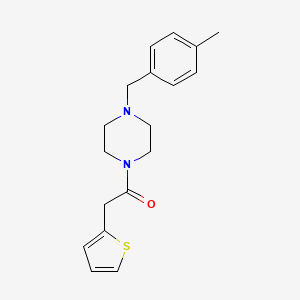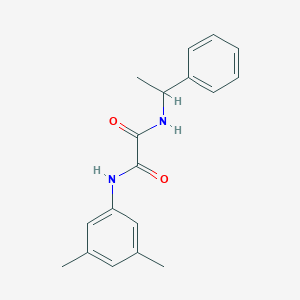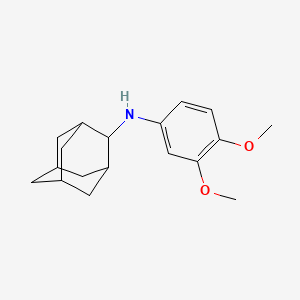
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MP-10 is a synthetic compound that belongs to the class of piperidinols, which are known for their analgesic and anesthetic properties.
Wirkmechanismus
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride acts as a mu-opioid receptor agonist, which means that it binds to and activates this receptor. Activation of the mu-opioid receptor leads to a decrease in the transmission of pain signals in the nervous system, resulting in analgesia. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride also activates the reward pathway in the brain, which is thought to underlie its potential for treating addiction.
Biochemical and Physiological Effects
In addition to its analgesic and anxiolytic effects, 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is thought to underlie its potential for treating addiction. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has also been shown to decrease levels of the stress hormone cortisol, which is thought to underlie its potential for treating mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous opioids in the body.
Zukünftige Richtungen
There are several future directions for research on 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride. One area of interest is the development of more selective mu-opioid receptor agonists that have fewer side effects than currently available opioids. Another area of interest is the use of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in combination with other drugs for the treatment of addiction and mood disorders. Finally, there is a need for more research on the long-term effects of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride use, particularly with regard to addiction and tolerance.
Synthesemethoden
The synthesis of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride involves the reaction of 4-methoxybenzaldehyde with 3-methyl-4-penten-1-ol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reductive amination reaction with piperidine, followed by a final step of alkylation with propyl bromide to yield 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is a key target for the treatment of pain and addiction. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
Eigenschaften
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-14-23(25)15-21(17-6-10-19(26-3)11-7-17)24-22(16(23)2)18-8-12-20(27-4)13-9-18;/h6-13,16,21-22,24-25H,5,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZUMQHHYEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(NC(C1C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)


![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)



![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)
